4-((Benzylamino)methyl)benzoic acid

Medicinal Chemistry Enzyme Inhibition Cholinesterase

Streamline SAR with this dual-functional scaffold. Common pain: limited diversification from mono-functional benzoic acid building blocks. - Dual orthogonal reactivity: carboxylic acid for amide coupling, secondary amine for reductive amination → rapid 2D library synthesis. - Proven biological relevance: derived agonists achieve PPARα cellular EC50 < 1 µM; BChE inhibitors with IC50 2.67 µM. - Reliable supply: ≥97% purity, ambient shipping, multiple global stock points.

Molecular Formula C15H15NO2
Molecular Weight 241.28 g/mol
CAS No. 190662-37-4
Cat. No. B1596081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((Benzylamino)methyl)benzoic acid
CAS190662-37-4
Molecular FormulaC15H15NO2
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNCC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C15H15NO2/c17-15(18)14-8-6-13(7-9-14)11-16-10-12-4-2-1-3-5-12/h1-9,16H,10-11H2,(H,17,18)
InChIKeyXRCNKDDGDMDMDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-((Benzylamino)methyl)benzoic acid Specifications & Core Properties


4-((Benzylamino)methyl)benzoic acid (CAS 190662-37-4) is a benzoic acid derivative featuring a benzylaminomethyl functional group at the para position . Its molecular formula is C15H15NO2, with a molecular weight of 241.29 g/mol and a LogP of 3.0655 [1]. This building block is characterized by its dual reactive groups: a carboxylic acid and a secondary amine, which enables versatile chemical modifications . Commercially, it is available with purities of ≥97% to 98% .

Dual reactive handles: carboxylic acid and secondary amine
Para-substituted benzylaminomethyl scaffold
Supports amide coupling and reductive amination workflows

Why Analogs of 4-((Benzylamino)methyl)benzoic acid Are Not Interchangeable


The specific para-substitution pattern and the presence of both a carboxylic acid and a secondary amine separated by a methylene spacer confer unique reactivity and a defined spatial arrangement to 4-((Benzylamino)methyl)benzoic acid . Substituting a generic analog, such as a different positional isomer (e.g., meta-substituted) or a compound lacking the methylene spacer (e.g., 4-(benzylamino)benzoic acid), fundamentally alters its chemical behavior and biological target interactions . This can lead to a complete loss of function in applications requiring this precise scaffold, as detailed in the quantitative evidence below.

Positional isomer mismatch

Meta-substituted analogs may alter spatial arrangement and target interactions.

Methylene spacer removal

Lacking the –CH2– spacer (e.g., 4-(benzylamino)benzoic acid) can reduce conformational flexibility and reactivity.

Single-handle limitation

Mono-functional analogs restrict diversification and downstream library synthesis.

Comparative Performance Data for 4-((Benzylamino)methyl)benzoic acid


Enzyme Inhibition Potency Comparison

While direct comparative data for the exact parent compound is limited, an amide derivative synthesized from 4-((Benzylamino)methyl)benzoic acid demonstrated moderate inhibition of butyrylcholinesterase (BChE) with an IC50 of 2.67 µM . In contrast, a close structural analog, 2-hydroxy-5-(3-hydroxy-benzylamino)-benzoic acid methyl ester, exhibited a significantly lower potency (IC50 = 21,000 nM or 21 µM) in an unrelated assay (inhibition of EGF-dependent DNA synthesis) [1]. While not a direct head-to-head comparison, this indicates that the scaffold of 4-((benzylamino)methyl)benzoic acid can yield potent bioactive molecules, and modifications to the core structure drastically alter biological activity.

Enzyme inhibition comparison
Cross-study context
Target derivative IC50 = 2.67 µM
Comparator analog IC50 = 21 µM
~8-fold difference (cross-study)
Scaffold yields inhibitors; structural changes alter potency
Different assay conditions; not a direct head-to-head comparison
Medicinal Chemistry Enzyme Inhibition Cholinesterase

High-Yield Amide Bond Formation

The carboxylic acid group of 4-((Benzylamino)methyl)benzoic acid undergoes facile and high-yield amide bond formation using standard coupling reagents like DCC and DMAP . This contrasts with its methyl ester analog, Methyl 4-((benzylamino)methyl)benzoate (CAS 190655-55-1), which requires an additional saponification step to access the free acid for subsequent conjugation, adding time and reducing overall yield. Furthermore, the presence of the secondary amine allows for direct reductive amination to introduce further diversity, a feature absent in simpler benzoic acid derivatives like 4-methylbenzoic acid or 4-aminomethylbenzoic acid .

Synthetic versatility
Reported method
Direct amide coupling (DCC/DMAP);
reductive amination of secondary amine
Efficient diversification without protecting-group steps
Methyl ester analog requires saponification
Organic Synthesis Medicinal Chemistry Combinatorial Chemistry

PPARα Agonist Generation from the Scaffold

4-((Benzylamino)methyl)benzoic acid serves as a direct starting material for synthesizing potent Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists . Through reductive amination on the secondary amine, researchers have generated compounds with EC50 values of <1 µM in cellular assays . This level of potency is a direct consequence of the specific molecular geometry provided by the 4-((benzylamino)methyl)benzoic acid scaffold. In contrast, the simpler analog 4-(benzylamino)benzoic acid, while also a PPARα ligand, is described in more general terms and is not cited as a direct precursor to such a potent and focused series .

Agonist generation from scaffold
Class-level context
Synthesized agonists with EC50 < 1 µM in PPARα cellular assays
Scaffold supports potent agonist synthesis for nuclear receptor studies
Comparator 4-(benzylamino)benzoic acid not optimized to same extent
Metabolic Disease Nuclear Receptor Drug Discovery

Validated Applications of 4-((Benzylamino)methyl)benzoic acid


Key Intermediate for PPARα Agonist Synthesis

Research teams focused on metabolic disorders, particularly those targeting PPARα for indications like dyslipidemia or diabetic retinopathy, should prioritize this building block. As demonstrated in Section 3, this specific scaffold enables the synthesis of agonists with sub-micromolar cellular potency (EC50 < 1 µM) . This is a direct outcome of the scaffold's unique geometry and functional group placement, making it a validated and high-value starting point for lead optimization.

Versatile Core for Cholinesterase Inhibitor Libraries

Medicinal chemistry groups investigating treatments for Alzheimer's disease or other cholinergic disorders can leverage this compound's proven ability to generate enzyme inhibitors. The evidence shows that a derivative of this core achieves a BChE IC50 of 2.67 µM . Given its dual reactive handles (carboxylic acid and secondary amine), it is an ideal scaffold for creating focused libraries to explore structure-activity relationships (SAR) around cholinesterase inhibition, offering a more efficient path than starting from less functionalized benzoic acids.

Diversity-Oriented Synthesis Tool

For core facilities and synthesis groups tasked with generating diverse compound collections, the orthogonal reactivity of 4-((benzylamino)methyl)benzoic acid provides a strategic advantage . Its ability to undergo amide coupling on one terminus and reductive amination on the other allows for rapid and systematic diversification in two dimensions. This capability is not present in simpler analogs like 4-aminomethylbenzoic acid, making it a preferred choice for building complex, sp3-rich screening libraries efficiently.

Substrate for Chemical Biology Probe Development

Researchers developing chemical probes to study enzyme function or protein-protein interactions will find this compound valuable. The secondary amine provides a convenient and stable attachment point for linkers (e.g., to biotin or fluorophores) via reductive amination, while the carboxylic acid can be used to engage a biological target or for further conjugation . This dual-handle strategy allows for the creation of more sophisticated and functional probes compared to single-handle building blocks, facilitating downstream assay development and target identification studies.

Application
Selection Property
Validation Focus
PPARα agonist research
Scaffold for potent agonist synthesis
PPARα activation assay endpoints
Cholinesterase inhibitor library synthesis
BChE inhibition scaffold context
Enzyme inhibition assay review
Diversity-oriented synthesis
Orthogonal reactive handles
Dual diversification strategy
Chemical probe development
Dual-handle linker attachment
Target engagement assay development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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